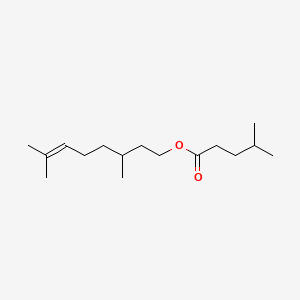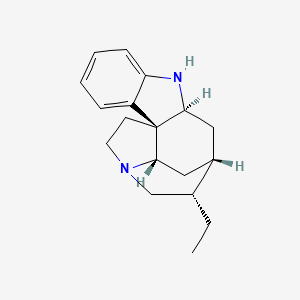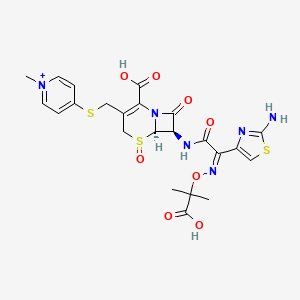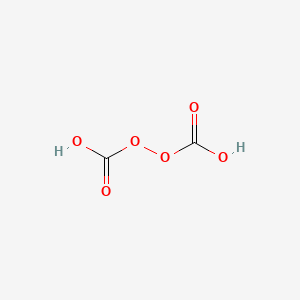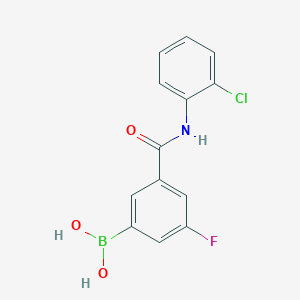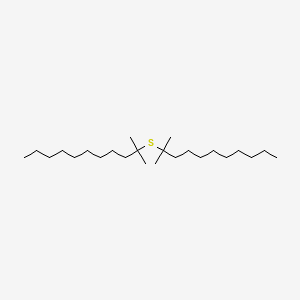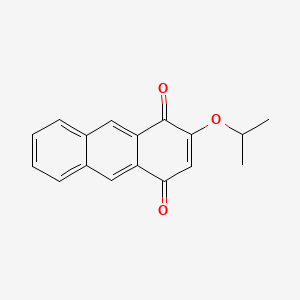
1,4-Anthracenedione, 2-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anthracenedione, 2-(1-methylethoxy)- is a derivative of anthraquinone, an aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is often used in the synthesis of dyes, pharmaceuticals, and other industrial applications .
Méthodes De Préparation
The synthesis of 1,4-Anthracenedione, 2-(1-methylethoxy)- typically involves the following methods:
Oxidation of Anthracene: This method uses chromium (VI) as the oxidant to convert anthracene into anthraquinone derivatives.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), producing substituted anthraquinones.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation.
Analyse Des Réactions Chimiques
1,4-Anthracenedione, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction with copper can yield anthrone.
Common reagents used in these reactions include sulfuric acid, sodium chlorate, and copper. The major products formed from these reactions are various substituted anthraquinones and anthrones .
Applications De Recherche Scientifique
1,4-Anthracenedione, 2-(1-methylethoxy)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Anthracenedione, 2-(1-methylethoxy)- involves its interaction with molecular targets such as DNA topoisomerase II. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties . The compound also generates free radicals, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
1,4-Anthracenedione, 2-(1-methylethoxy)- can be compared with other anthraquinone derivatives such as:
1,4-Anthracenedione, 2-chloro-3-(1-methylethoxy)-: This compound has similar chemical properties but differs in its substitution pattern.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: This derivative has additional hydroxyl groups, which may affect its reactivity and biological activity.
Propriétés
Numéro CAS |
89131-28-2 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H14O3/c1-10(2)20-16-9-15(18)13-7-11-5-3-4-6-12(11)8-14(13)17(16)19/h3-10H,1-2H3 |
Clé InChI |
FLGUVXZLKJMWCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







